Pancreatic Lipase Inhibition: Sophoroside vs. Aglycone and Monoglucoside
In a direct comparative study of pancreatic lipase inhibitory activity, kaempferol 3-O-sophoroside exhibited an IC₅₀ of 20.3 ± 2.2 mM, which was significantly weaker than the aglycone kaempferol (IC₅₀ = 9.1 ± 1.5 mM) but comparable to the monoglucoside astragalin (IC₅₀ = 17.4 ± 2.7 mM) [1]. This trend correlates inversely with the number of C-3 glycosyl groups, indicating that the sophorose moiety reduces enzyme inhibitory potency relative to the aglycone [1].
| Evidence Dimension | Pancreatic lipase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 20.3 ± 2.2 mM |
| Comparator Or Baseline | Kaempferol (aglycone) IC₅₀ = 9.1 ± 1.5 mM; Astragalin (kaempferol-3-O-glucoside) IC₅₀ = 17.4 ± 2.7 mM |
| Quantified Difference | 2.2-fold less potent than aglycone; 1.17-fold less potent than astragalin |
| Conditions | In vitro pancreatic lipase inhibition assay using EtOAc fraction from cultivated mountain ginseng leaves |
Why This Matters
For researchers targeting pancreatic lipase inhibition for anti-obesity applications, the aglycone offers superior potency, but the sophoroside's oral bioavailability may confer in vivo advantages.
- [1] Kim JH, et al. Pancreatic Lipase Inhibitors Isolated from the Leaves of Cultivated Mountain Ginseng (Panax ginseng). Korean Journal of Pharmacognosy. 2009;40(4):319-323. View Source
